molecular formula C26H44Cl2FeP2Pd B8065445 Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)

Cat. No. B8065445
M. Wt: 651.7 g/mol
InChI Key: JQZFOBWXNREQLO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) is an air-stable, highly active, and versatile catalyst . It is used in various coupling reactions of fine chemicals and pharmaceutical chemicals . The empirical formula is C26H44Cl2FeP2Pd and the molecular weight is 651.75 .


Synthesis Analysis

This compound may be used as a catalyst in the Suzuki cross-coupling reaction of various aromatic and heteroaromatic halides with methyliminodiacetic acid derivatives (MIDA boronates) at room temperature .


Molecular Structure Analysis

The molecular structure of Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) is represented by the SMILES string: [Fe].Cl[Pd]Cl.CC©©P([C]1[CH][CH][CH][CH]1)C©©C.CC©©P([C]2[CH][CH][CH][CH]2)C©©C .


Chemical Reactions Analysis

Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) is used as a catalyst in Suzuki-cross coupling reactions, which involve the reaction of aromatic halides with methyliminodiacetic acid derivatives . It is also used as a catalyst for the preparation of chalcones .


Physical And Chemical Properties Analysis

The compound is a powder form with a melting point of 203-208 °C . It is soluble in dichloromethane and chloroform, and partially soluble in acetone, alcohol, tetrahydrofuran, and diethyl ether . It is stored at -20°C .

Scientific Research Applications

  • Catalyst in Cross-Coupling Reactions : Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) serves as an effective catalyst for cross-coupling reactions. It facilitates the reaction of sec-butylmagnesium chloride with organic halides like bromobenzene, β-bromostyrene, and 2-bromopropene, yielding high yields of sec-butyl derivatives (Hayashi, Konishi, & Kumada, 1979).

  • Catalyst in Allylic Alcohol Reactions : This compound also catalyzes reactions of allylic alcohols with secondary alkyl Grignard reagents to produce cross-coupling products in high yields (Hayashi, Konishi, & Kumada, 1980).

  • Electrochemistry of Late Transition Metal Complexes : The electrochemistry of complexes containing Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) has been studied. It reveals complex oxidation behaviors, with the oxidation occurring at a more positive potential than the free ligand. The structure of [PdCl2(dcpf)] was determined, providing insights into palladium complexes with bisphosphinometallocene ligands (Hagopian et al., 2006).

  • Catalysis in Suzuki and Heck Coupling Reactions : Dichloro[1,1′-bis(oxazolinyl)ferrocene]palladium dichloride complexes synthesized from this compound demonstrated high catalytic activities in Suzuki and Heck coupling reactions with various aryl halides (Lee, 2006).

  • Catalyst in Carbonylation Reactions : It is used in catalyzing the carbonylation of ethylene in different media such as methanol and aqueous solutions. This process yields products like alternating polyketone and methyl propanoate (Bianchini et al., 2005).

  • Recycling in Suzuki Reaction : This compound has been shown to be recyclable in the Suzuki reaction. It can be used multiple times in catalysis under specific work-up conditions, making it a sustainable option in homogeneous catalysis (Manjunatha et al., 2013).

Mechanism of Action

The compound acts as a catalyst in Suzuki-cross coupling reactions, which involve the reaction of aromatic halides with methyliminodiacetic acid derivatives . It is also used as a catalyst for the preparation of chalcones .

Safety and Hazards

Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound is a significant catalyst in various coupling reactions, especially in the Suzuki cross-coupling reaction. Its potential applications in the synthesis of polymers, liquid crystal materials, functional materials, drugs, and bioactive compounds make it a promising area for future research .

properties

InChI

InChI=1S/2C13H22P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*7-10H,1-6H3;2*1H;;/q;;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZFOBWXNREQLO-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.Cl[Pd]Cl.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44Cl2FeP2Pd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Bis(di-tert-butylphosphino) ferrocene palladium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)
Reactant of Route 2
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)
Reactant of Route 3
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)
Reactant of Route 4
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)
Reactant of Route 5
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)
Reactant of Route 6
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.